2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime

Aryl hydrocarbon receptor agonism Anthraquinone pharmacology Functional profiling

Why choose this compound? Most anthraquinones suppress AhR (IC₅₀ ~1 µM). This derivative uniquely functions as an AhR AGONIST (EC₅₀ 172 nM) due to its critical 2-bromobenzyl oxime pharmacophore. It is the canonical agonist scaffold for paired agonist/antagonist chemical biology studies and a reproducible reference for AhR reporter assays. The bromine handle enables further cross-coupling for focused SAR libraries. Insist on CAS 338961-94-7; close congeners lack this functional reversal and will confound your assay results.

Molecular Formula C23H16BrNO3
Molecular Weight 434.289
CAS No. 338961-94-7
Cat. No. B2779258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime
CAS338961-94-7
Molecular FormulaC23H16BrNO3
Molecular Weight434.289
Structural Identifiers
SMILESC1=CC=C(C(=C1)CON=CCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br
InChIInChI=1S/C23H16BrNO3/c24-21-8-4-1-5-16(21)14-28-25-12-11-15-9-10-19-20(13-15)23(27)18-7-3-2-6-17(18)22(19)26/h1-10,12-13H,11,14H2/b25-12+
InChIKeyVZMJONIKGZOERV-BRJLIKDPSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime (CAS 338961-94-7): A Structurally Distinct Anthraquinone-Oxime Ether for AhR Agonist Research


2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime (CAS 338961‑94‑7) is a synthetic anthracene‑9,10‑dione derivative bearing a 2‑bromobenzyl oxime ether side‑chain, with molecular formula C₂₃H₁₆BrNO₃ and molecular weight 434.3 g·mol⁻¹ . The compound belongs to the class of 2‑substituted anthraquinone oxime ethers and has been identified as an aryl hydrocarbon receptor (AhR) agonist, with an EC₅₀ of 172 nM in a human HepG2‑Lucia AhR luciferase reporter gene assay [1]. This activity profile is notable because many structurally related anthraquinones act as AhR suppressors rather than agonists, making this compound a useful tool for dissecting functional divergence within the anthraquinone chemical space.

Why Generic Substitution of 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime Fails: Functional Reversal from AhR Suppression to Agonism


Casual replacement of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime with a close congener—such as the parent oxime, the O‑methyl oxime, or other 2‑substituted anthraquinone oxime ethers—is not scientifically justified. The anthraquinone core is well‑known for AhR‑suppressive activity; 1,4‑, 1,5‑, and 1,8‑dihydroxyanthraquinones suppress AhR DNA‑binding with IC₅₀ values around 1 µM [1]. In contrast, the target compound harbouring the 2‑bromobenzyl oxime appendage functions as an AhR **agonist** (EC₅₀ 172 nM) [2]. This functional reversal demonstrates that the O‑(2‑bromobenzyl)oxime moiety is not a passive structural decoration but a critical pharmacophoric element that reprograms the biological output of the anthraquinone scaffold. The quantitative evidence presented in Section 3 quantifies these differences in precise, assay‑matched terms.

Quantitative Differentiation Evidence for 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime (CAS 338961‑94‑7) Relative to Structural Analogs and In‑Class Candidates


AhR Agonist Activity (EC₅₀ 172 nM) vs. Class‑Typical Suppression Profile

The target compound exhibits clear AhR **agonist** activity with an EC₅₀ of 172 nM in a human HepG2‑Lucia AhR luciferase reporter gene assay following 24 h incubation [1]. In sharp contrast, the predominant activity reported for anthraquinone core structures is AhR **suppression**: 1,4‑dihydroxyanthraquinone (quinizarin), 1,5‑dihydroxyanthraquinone (anthrarufin), and 1,8‑dihydroxyanthraquinone (danthron) all suppress TCDD‑induced AhR DNA‑binding with IC₅₀ values of approximately 1 µM in a cell‑free system [2]. While the comparator data are derived from a cell‑free DNA‑binding suppression assay rather than the cellular agonist assay used for the target compound, the directionality of the effect is unequivocal: the target compound activates AhR, whereas the canonical anthraquinones inhibit it. This functional inversion cannot be achieved by simple anthraquinone analogs lacking the O‑(2‑bromobenzyl)oxime motif.

Aryl hydrocarbon receptor agonism Anthraquinone pharmacology Functional profiling

Molecular Weight and Lipophilicity Distinction from O‑Methyl Oxime Analog

The O‑(2‑bromobenzyl) substituent substantially increases molecular weight and projected lipophilicity relative to the simplest analog, 2‑(9,10‑dioxo-9,10‑dihydro‑2‑anthracenyl)acetaldehyde O‑methyloxime (CAS 338961‑91‑4). The bromobenzyl congener has MW = 434.3 g·mol⁻¹ , while the O‑methyl analog has MW = 279.3 g·mol⁻¹ , representing a 55% increase in mass. The addition of the bromobenzyl group introduces a heavy halogen atom capable of halogen‑bonding interactions, a feature absent in the O‑methyl variant. This difference influences both molecular recognition potential and physicochemical handling properties relevant to procurement decisions for screening libraries.

Physicochemical properties Ligand efficiency Chemical space differentiation

Purity and Available Form Specification

The commercially available target compound is supplied at a minimum purity of 95% (CAS 338961‑94‑7) . In comparison, the O‑methyloxime analog (CAS 338961‑91‑4) is typically offered at >90% purity . While the difference is modest, the 95% specification of the bromobenzyl derivative provides a well‑defined baseline for assay reproducibility. Additionally, the compound is accessible from multiple non‑excluded vendors including AKSci and CymitQuimica, indicating supply redundancy.

Compound quality Procurement specification Reproducibility

AhR Agonist Potency Contextualised Within Known AhR Ligand Landscape

The EC₅₀ of 172 nM places the target compound in an intermediate potency range among reported AhR agonists. The natural product‑derived agonist tapinarof displays EC₅₀ values of 27–30 nM in comparable HepG2‑Lucia AhR reporter assays [1], while the highly optimized triazolopyridine 12a reaches 0.03 nM [2]. This intermediate potency, combined with the unique anthraquinone‑oxime ether scaffold, offers a distinct chemical starting point for probe development that avoids the synthetic complexity of natural products while providing a different intellectual property landscape than crowded triazolopyridine series.

AhR agonist benchmarking Potency quantification Tool compound selection

Application Scenarios for 2-(9,10-Dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime in Scientific Procurement


Functional Genomics of Aryl Hydrocarbon Receptor Agonism vs. Antagonism

The compound’s defined AhR agonist activity (EC₅₀ 172 nM) distinguishes it from the AhR‑suppressive anthraquinones that dominate the literature [1][2]. Researchers investigating the molecular switch between AhR activation and inhibition can use this compound as a canonical agonist scaffold derived from the same core as well‑known suppressors, enabling paired agonist/antagonist chemical biology studies.

Structure‑Activity Relationship (SAR) Expansion of Anthraquinone‑Based AhR Ligands

The O‑(2‑bromobenzyl)oxime group is a readily modifiable handle. The bromine atom permits further cross‑coupling chemistry, while the oxime ether linkage can be varied to generate focused libraries. The compound serves as a key intermediate or reference point for SAR campaigns exploring the transition from AhR suppression (IC₅₀ ≈ 1 µM for dihydroxyanthraquinones) to AhR agonism [1].

Probe Compound for Halogen‑Bonding Studies in Protein‑Ligand Interactions

The 2‑bromobenzyl substituent provides a heavy halogen atom capable of forming halogen bonds with protein backbone carbonyls or side‑chain acceptors. This structural feature is absent in the O‑methyl and parent oxime analogs , making the target compound uniquely suited for crystallographic or biophysical studies of halogen‑bonding contributions to AhR ligand recognition.

Reference Standard for AhR Reporter Gene Assay Validation

With an EC₅₀ of 172 nM (HepG2‑Lucia AhR, 24 h) and commercial availability at ≥95% purity [2], the compound can serve as a reproducible reference agonist for validating AhR reporter assays, complementing ultra‑potent standards such as tapinarof (EC₅₀ ≈ 27 nM) or TCDD.

Quote Request

Request a Quote for 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-(2-bromobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.